

Spectroscopic Profile of (R)-1-Boc-3-cyanopyrrolidine: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-1-Boc-3-cyanopyrrolidine	
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This technical guide provides a detailed overview of the expected spectroscopic data for the chiral building block, **(R)-1-Boc-3-cyanopyrrolidine**. While experimental spectra for this specific compound are not readily available in public databases, this document compiles predicted data based on the analysis of its structural fragments and comparison with closely related molecules. The information herein is intended to support researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Chemical Structure and Properties

IUPAC Name: (R)-tert-butyl 3-cyanopyrrolidine-1-carboxylate

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

CAS Number: 132945-76-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(R)-1-Boc-3-cyanopyrrolidine**. These predictions are based on established principles of NMR, IR, and MS, as well as data from analogous structures.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.6 - 3.8	m	2H	H-5
~3.4 - 3.6	m	2H	H-2
~3.1 - 3.3	m	1H	H-3
~2.2 - 2.4	m	2H	H-4
1.47	S	9H	-C(CH ₃) ₃ (Вос)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~170	C=O (Boc)
~120	-C≡N
~80.5	-C(CH ₃) ₃ (Boc)
~50-52	C-2, C-5
~30-32	C-4
28.4	-C(CH ₃) ₃ (Boc)
~25-27	C-3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2975	Medium	C-H stretch (alkane)
~2250	Medium	C≡N stretch (nitrile)
~1700	Strong	C=O stretch (carbamate, Boc)
~1400	Medium	C-H bend (alkane)
~1160	Strong	C-O stretch (carbamate, Boc)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion Species
197.1285	[M+H] ⁺
219.1104	[M+Na]+
141.0920	[M-C ₄ H ₈ +H] ⁺ (loss of isobutylene)
97.0757	[M-Boc+H]+

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for **(R)-1-Boc-3-cyanopyrrolidine**. Instrument parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of (R)-1-Boc-3-cyanopyrrolidine in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- · Data Acquisition:
 - Acquire ¹H NMR spectra on a 400 MHz spectrometer.
 - Acquire ¹³C NMR spectra on a 100 MHz spectrometer.



• Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: $\delta H = 7.26$ ppm, $\delta C = 77.16$ ppm).

IR Spectroscopy

- Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
- Data Processing: Perform a background subtraction and identify the key absorption peaks.

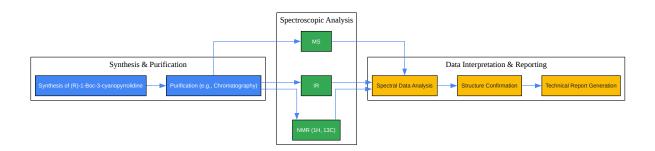
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.
- Data Analysis: Identify the molecular ion and common fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **(R)-1-Boc-3-cyanopyrrolidine**.





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General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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